molecular formula C8H9IN2O2 B12961150 2-Amino-3-(6-iodopyridin-3-yl)propanoic acid

2-Amino-3-(6-iodopyridin-3-yl)propanoic acid

Cat. No.: B12961150
M. Wt: 292.07 g/mol
InChI Key: VDDDJIMKXUNHFP-UHFFFAOYSA-N
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Description

2-Amino-3-(6-iodopyridin-3-yl)propanoic acid is a heterocyclic compound that contains both an amino group and a pyridine ring substituted with an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(6-iodopyridin-3-yl)propanoic acid can be achieved through several methods. One common approach involves the iodination of 2-Amino-3-(pyridin-3-yl)propanoic acid. This can be done using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(6-iodopyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of deiodinated derivatives.

    Substitution: Formation of hydroxyl, amino, or alkyl-substituted derivatives.

Scientific Research Applications

2-Amino-3-(6-iodopyridin-3-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(6-iodopyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The iodine atom on the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity to various receptors or enzymes. Additionally, the amino group can form hydrogen bonds, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(6-bromopyridin-3-yl)propanoic acid: Similar structure but with a bromine atom instead of iodine.

    2-Amino-3-(6-chloropyridin-3-yl)propanoic acid: Contains a chlorine atom instead of iodine.

    2-Amino-3-(pyridin-2-yl)propanoic acid: Lacks the halogen substitution on the pyridine ring.

Uniqueness

2-Amino-3-(6-iodopyridin-3-yl)propanoic acid is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to distinct interactions with molecular targets, making this compound particularly valuable in medicinal chemistry and material science .

Properties

Molecular Formula

C8H9IN2O2

Molecular Weight

292.07 g/mol

IUPAC Name

2-amino-3-(6-iodopyridin-3-yl)propanoic acid

InChI

InChI=1S/C8H9IN2O2/c9-7-2-1-5(4-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)

InChI Key

VDDDJIMKXUNHFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CC(C(=O)O)N)I

Origin of Product

United States

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